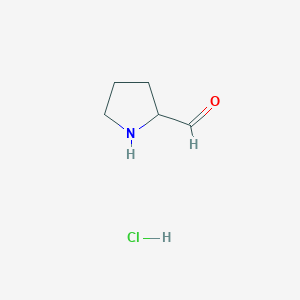
Pyrrolidine-2-carbaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-2-carbaldehyde hydrochloride: is a chemical compound that features a pyrrolidine ring with an aldehyde group at the second position and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine derivatives . For instance, pyrrolidine can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield pyrrolidine-2-carbaldehyde, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and subsequent conversion to the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Depending on the nucleophile, various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine-2-carbaldehyde hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism by which pyrrolidine-2-carbaldehyde hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A dione derivative with carbonyl groups at the second and fifth positions.
Prolinol: A hydroxyl derivative of pyrrolidine with a hydroxyl group at the second position.
Uniqueness: Pyrrolidine-2-carbaldehyde hydrochloride is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to other pyrrolidine derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of novel compounds with diverse biological activities .
Propiedades
Fórmula molecular |
C5H10ClNO |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
pyrrolidine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h4-6H,1-3H2;1H |
Clave InChI |
MCPRMXYBWPXPFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















